アレウリチン酸

概要

説明

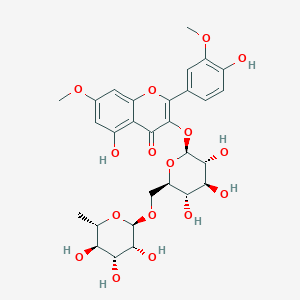

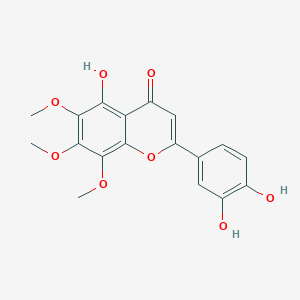

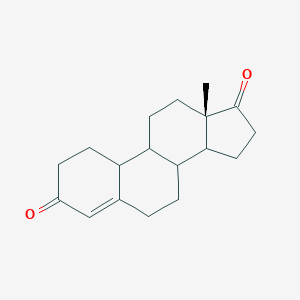

Aleuritic acid is a complex organic compound characterized by the presence of three hydroxyl groups attached to a hexadecanoic acid backbone. This compound is notable for its specific stereochemistry, with the hydroxyl groups positioned at the 9th, 10th, and 16th carbon atoms in the R, S, and unspecified configurations, respectively. It is a member of the hydroxy fatty acids, which are known for their diverse biological activities and applications in various fields.

科学的研究の応用

Aleuritic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Studied for its role in cellular signaling and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of biodegradable plastics and surfactants.

作用機序

Mode of Action

It is known to be a major ingredient in shellac, constituting about 35% of it . It is used as a starting material in the perfume industry for the preparation of musk aroma .

Biochemical Pathways

Aleuritic acid is synthesized from acetyl-CoA by fatty acid synthases . It is a significant component of lac resins, which are secreted by insects from the genus Kerria . The fatty acid synthesis pathway, which includes steps catalyzed by fatty acid synthetases (FAS), elongases of very long chain fatty acid (ELO), and fatty acid desaturases (FAD), is involved in the production of hydroxyl fatty acids, including Aleuritic acid .

Result of Action

Its role as a starting material in the perfume industry suggests that it may have an impact on olfactory receptors .

生化学分析

Biochemical Properties

It is known that Aleuritic acid is a naturally occurring fatty acid that is present in human milk, bovine milk, and other animal sources . It plays a significant role in human milk fat and possesses diverse biological activities .

Cellular Effects

It is known that short-chain fatty acids, which Aleuritic acid is a part of, can positively impact health, and various studies suggest that they regulate glucose‒lipid metabolism by influencing short-chain fatty acids (SCFAs) .

Molecular Mechanism

It is known that the biosynthetic pathway for polyterpene esters, which Aleuritic acid is a part of, is the mevalonate pathway (MVA) in the cytoplasm . In the mevalonate pathway, acetyl-CoA is converted into mevalonic acids by the action of hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase .

Metabolic Pathways

Aleuritic acid is involved in the mevalonate pathway (MVA) in the cytoplasm

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Aleuritic acid typically involves multi-step organic reactions. One common approach is the epoxidation of unsaturated fatty acids followed by hydrolysis to introduce hydroxyl groups at specific positions. The reaction conditions often require the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts like molybdenum or tungsten complexes. The hydrolysis step may involve acidic or basic conditions to open the epoxide ring and form the desired hydroxyl groups.

Industrial Production Methods

Industrial production of Aleuritic acid may involve biotechnological processes using microbial fermentation. Certain microorganisms, such as specific strains of bacteria or fungi, can be engineered to produce this compound through metabolic pathways. These bioprocesses are often optimized for yield and purity, making them suitable for large-scale production.

化学反応の分析

Types of Reactions

Aleuritic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 9,10,16-trioxohexadecanoic acid.

Reduction: Formation of 9,10,16-trihydroxyhexadecanol.

Substitution: Formation of esters like 9,10,16-trihydroxyhexadecanoate.

類似化合物との比較

Similar Compounds

(9R,10S)-9,10-epoxyoctadecanoic acid: An epoxide derivative with similar stereochemistry but different functional groups.

(9R,10S)-9,10-dihydroxyoctadecanoic acid: A dihydroxy fatty acid with two hydroxyl groups at the 9th and 10th positions.

9R,10S,18-trihydroxy-stearic acid: A trihydroxy fatty acid with hydroxyl groups at the 9th, 10th, and 18th positions.

Uniqueness

Aleuritic acid is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.

特性

CAS番号 |

533-87-9 |

|---|---|

分子式 |

C16H32O5 |

分子量 |

304.42 g/mol |

IUPAC名 |

(9S,10R)-9,10,16-trihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m0/s1 |

InChIキー |

MEHUJCGAYMDLEL-LSDHHAIUSA-N |

SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

異性体SMILES |

C(CCC[C@@H]([C@@H](CCCCCCO)O)O)CCCC(=O)O |

正規SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

Key on ui other cas no. |

533-87-9 |

物理的記述 |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] |

同義語 |

9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of aleuritic acid?

A1: Aleuritic acid has the molecular formula C16H32O5 and a molecular weight of 304.43 g/mol.

Q2: What spectroscopic techniques are used to characterize aleuritic acid?

A2: Researchers commonly utilize techniques like Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy to characterize aleuritic acid. [, , , , ]

Q3: What is the significance of the threo configuration in aleuritic acid?

A3: Studies have confirmed that natural aleuritic acid exists in the threo configuration, which distinguishes it from its erythro isomer. This stereochemical distinction is crucial for its biological activity and applications. []

Q4: How does the presence of hydroxyl groups influence aleuritic acid's properties?

A4: The three hydroxyl groups in aleuritic acid contribute significantly to its polarity. These groups influence its solubility in polar solvents and its ability to form hydrogen bonds, which are crucial for its self-assembly properties. [, ]

Q5: What is the primary natural source of aleuritic acid?

A5: Aleuritic acid is primarily obtained from shellac, a natural resin secreted by the lac insect Kerria lacca. It constitutes a significant portion of the resin's composition, making shellac a valuable source for its extraction. [, , , ]

Q6: What are the common methods for extracting aleuritic acid from shellac?

A6: The most common method involves alkaline hydrolysis of shellac, often using sodium hydroxide (NaOH). Researchers have explored various modifications to this process, including microwave-assisted saponification and reactive adsorption on functionalized polymers, to improve yield and purity. [, , , ]

Q7: How does the purity of aleuritic acid affect its industrial applications?

A7: High purity aleuritic acid (>98%) is desirable for applications in the perfume industry, particularly for synthesizing civetone and dihydrocivetone. Impurities can negatively impact the quality and fragrance of the final products. [, , ]

Q8: What are the main industrial applications of aleuritic acid?

A8: Aleuritic acid is a valuable precursor in the fragrance industry for synthesizing macrocyclic musk compounds like civetone and dihydrocivetone. Its unique structure also makes it suitable for developing biodegradable polymers, coatings, and drug delivery systems. [, , , , ]

Q9: How is aleuritic acid utilized in the synthesis of insect pheromones?

A9: Aleuritic acid serves as a starting material for synthesizing various insect pheromones, including (Z)-7-tetradecen-1-yl acetate and (Z)-9-tetradecen-1-ol, which are important for pest management programs. [, ]

Q10: What is the role of aleuritic acid in the development of biodegradable materials?

A10: Aleuritic acid can be polymerized to create polyaleuritic acid, a biodegradable polyester. This polymer shows potential for use in sustainable packaging materials, coatings, and biomedical applications due to its biocompatibility and biodegradability. [, , ]

Q11: How has computational chemistry contributed to understanding aleuritic acid?

A11: Molecular dynamics (MD) simulations have provided valuable insights into the self-assembly behavior of aleuritic acid, particularly its tendency to form monolayers and multilayers depending on the surrounding environment. []

Q12: Has aleuritic acid shown potential in pharmaceutical research?

A12: Recent research has identified aleuritic acid as a potential inhibitor of the interaction between Mycobacterium tuberculosis Nei2 and the β-clamp. This inhibition suggests possible applications for developing new tuberculosis treatments. []

Q13: What are the environmental concerns related to the disposal of aleuritic acid industrial waste?

A13: Improper disposal of alkaline effluent generated during aleuritic acid production can contaminate water bodies and clog sewage systems. Therefore, developing sustainable waste management and recycling strategies is crucial. [, ]

Q14: How does the use of aleuritic acid contribute to sustainability?

A14: Aleuritic acid, being derived from a renewable resource (shellac), presents a sustainable alternative to petroleum-based products in various applications, promoting eco-friendly practices in different industries. [, , ]

Q15: What are the potential future research directions for aleuritic acid?

A15: Further research can focus on optimizing extraction methods, exploring new applications in drug delivery and biomaterials, understanding its biodegradation pathways, and assessing its long-term environmental impact. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。